molecular formula C14H13NO4 B6336853 5-(2,4-Dimethoxyphenyl)-picolinic acid CAS No. 1242339-05-4

5-(2,4-Dimethoxyphenyl)-picolinic acid

Cat. No.: B6336853
CAS No.: 1242339-05-4
M. Wt: 259.26 g/mol
InChI Key: WYCCSUWUYIOJTJ-UHFFFAOYSA-N
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Description

5-(2,4-Dimethoxyphenyl)-picolinic acid is a useful research compound. Its molecular formula is C14H13NO4 and its molecular weight is 259.26 g/mol. The purity is usually 95%.
The exact mass of the compound 5-(2,4-Dimethoxyphenyl)picolinic acid, 95% is 259.08445790 g/mol and the complexity rating of the compound is 310. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(2,4-dimethoxyphenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4/c1-18-10-4-5-11(13(7-10)19-2)9-3-6-12(14(16)17)15-8-9/h3-8H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYCCSUWUYIOJTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CN=C(C=C2)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80679314
Record name 5-(2,4-Dimethoxyphenyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1242339-05-4
Record name 5-(2,4-Dimethoxyphenyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextualization Within Picolinic Acid Derivative Research

Picolinic acid, or pyridine-2-carboxylic acid, is a simple pyridine (B92270) derivative that serves as a foundational scaffold for a diverse range of compounds with significant applications. wikipedia.orgbldpharm.com Its structural and electronic properties make it a versatile building block, particularly as a bidentate chelating agent for various metal ions like chromium, zinc, iron, and copper. wikipedia.orgmdpi.com This chelating ability is central to many of its biological functions and applications.

The research into picolinic acid derivatives is extensive and covers several key areas:

Biomedical Applications: Picolinic acid derivatives are widely explored for their potential in medicine. They are used as key components in ligands for metal ion complexation, which is crucial for developing agents for magnetic resonance imaging (MRI) and radiopharmaceuticals for therapy and diagnosis. guidechem.comresearchgate.net For instance, polydentate picolinic acid chelating ligands have been evaluated for targeted alpha therapy. google.com The endogenous nature of picolinic acid as a metabolite of tryptophan has also led to investigations into its broad-spectrum antiviral and immunomodulatory activities. mdpi.comresearchgate.net

Anticancer and Antimicrobial Research: Numerous studies have focused on the synthesis of novel picolinic acid derivatives to assess their antitumor and antimicrobial properties. wikipedia.orggoogle.com For example, certain derivatives have been shown to induce apoptosis in cancer cells, while others exhibit antimicrobial activity against organisms like the Mycobacterium avium complex. google.comnih.govnih.gov

Agrochemicals: The picolinic acid structure is a key feature in a class of synthetic auxin herbicides. researchgate.net Compounds like picloram (B1677784) and clopyralid (B1669233) have been used for decades, and newer derivatives are continually being developed to find molecules with higher efficacy and better crop selectivity. researchgate.net

Organic Synthesis and Catalysis: In synthetic organic chemistry, picolinic acid and its derivatives are valuable as ligands in catalysis and as starting materials for more complex molecules. mdpi.comwikipedia.org The synthesis of various substituted picolinic acids is an active area of research, aiming to create building blocks for new materials and drugs. researchgate.netmdpi.com

Properties of Picolinic Acid
PropertyValue
Chemical FormulaC₆H₅NO₂
Molar Mass123.111 g·mol⁻¹
AppearanceWhite solid
Melting Point136 to 138 °C
Solubility in waterSlightly soluble

Significance of the Dimethoxyphenyl Moiety in Advanced Organic Chemistry and Biological Research

The dimethoxyphenyl group is a recurring structural motif in a multitude of biologically active compounds and is considered a "privileged scaffold" in medicinal chemistry. The presence and position of the two methoxy (B1213986) groups on the phenyl ring can significantly influence the molecule's electronic properties, lipophilicity, and ability to form hydrogen bonds, thereby modulating its pharmacokinetic and pharmacodynamic profile.

Key areas where the dimethoxyphenyl moiety is significant include:

Anticancer Agents: The 3,4,5-trimethoxyphenyl group is a well-known feature of many potent anticancer agents that interfere with tubulin polymerization. However, various dimethoxyphenyl derivatives also exhibit significant cytotoxic activity. nih.gov For example, a tetrahydroquinoline derivative bearing a 3,4-dimethoxyphenyl group has been synthesized and identified as an interesting model for anticancer drug design. google.com

Cardiovascular and Anti-inflammatory Drugs: The dimethoxyphenyl moiety is present in compounds designed to interact with various biological targets. For instance, phenylpiperazine derivatives with an o-methoxyphenyl group have shown high affinity for α1-adrenoceptors, suggesting potential as hypotensive agents.

Neurological and Immunological Modulators: Molecules incorporating the dimethoxyphenyl group have been investigated for their effects on the central nervous system and immune responses. google.com For example, certain N-(tetrahydroquinolin-1-yl) amide derivatives are being explored as potential treatments for neuroinflammatory diseases. google.com

Synthetic Versatility: The dimethoxyphenyl group is a common building block in organic synthesis. The methoxy groups can direct further chemical modifications and are relatively stable, making them useful in multi-step synthetic pathways to create complex molecular architectures.

Examples of Bioactive Compounds Featuring Picolinic Acid or Dimethoxyphenyl Moieties
Compound NameCore MoietyNoted Biological Activity/ApplicationReference
Fusaric acidPicolinic AcidAntibiotic
Picloram (B1677784)Picolinic AcidHerbicide researchgate.net
Halauxifen-methylPicolinic AcidNovel Herbicide researchgate.net
[4-(3,4-dimethoxyphenyl)...]methanoneDimethoxyphenylAnticancer, antibacterial, antifungal google.com
o-methoxyphenylpiperazine derivativesDimethoxyphenylα1-Adrenoceptor antagonists (hypotensive)

Rationale for Academic Investigation of Novel Picolinic Acid Derivatives Incorporating Dimethoxyphenyl Groups

Retrosynthetic Analysis and Key Precursors for the Picolinic Acid Scaffold

Retrosynthetic analysis is a technique used to plan organic syntheses by deconstructing a target molecule into simpler, commercially available starting materials. ias.ac.inresearchgate.netyoutube.com For this compound, the analysis involves two primary disconnections.

The first and most logical disconnection is the carbon-carbon bond between the pyridine (B92270) ring and the 2,4-dimethoxyphenyl group. This is a standard disconnection for bi-aryl compounds, suggesting a cross-coupling reaction as the corresponding forward synthetic step. amazonaws.com This disconnection leads to two key synthons: a 5-substituted pyridine cation and a 2,4-dimethoxyphenyl anion, or vice versa. The practical chemical equivalents for these synthons would be a 5-halopicolinic acid derivative (e.g., 5-bromo-picolinic acid) and a (2,4-dimethoxyphenyl)boronic acid or a similar organometallic reagent.

The second disconnection targets the carboxyl group at the C2 position of the pyridine ring. This functional group interconversion (FGI) points to precursors such as 5-(2,4-dimethoxyphenyl)-2-methylpyridine or 5-(2,4-dimethoxyphenyl)-2-cyanopyridine, which can be oxidized or hydrolyzed, respectively, to form the carboxylic acid. orgsyn.orgwikipedia.org

Combining these disconnections, a plausible retrosynthetic pathway starts with the target molecule, disconnects the aryl-aryl bond, and then disconnects the carboxylic acid function, leading back to fundamental precursors like 5-bromo-2-methylpyridine (B113479) and 2,4-dimethoxybenzene.

Key Precursors Identified through Retrosynthesis:

Pyridine-based: 5-Halopicolinic acid, 5-Halopicolinonitrile, 5-Halo-2-methylpyridine.

Aryl-based: (2,4-Dimethoxyphenyl)boronic acid, 2,4-Dimethoxyaniline, 1,3-Dimethoxybenzene.

Development of Synthetic Routes to the Picolinic Acid Core

The synthesis of the core picolinic acid structure can be achieved either by building the ring from acyclic precursors or by functionalizing a pre-existing pyridine ring.

Multi-component Reactions for Picolinate (B1231196) and Picolinic Acid Synthesis

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates most or all of the atoms of the starting materials. tcichemicals.comnih.gov Several MCRs are known for synthesizing substituted pyridines. For instance, the Hantzsch dihydropyridine (B1217469) synthesis is a well-known three-component reaction that produces 1,4-dihydropyridine (B1200194) derivatives, which can then be oxidized to the corresponding pyridine. tcichemicals.com

More recently, novel MCRs have been developed for the direct synthesis of picolinate and picolinic acid derivatives. rsc.org One such method involves a four-component reaction of an aldehyde, malononitrile, ammonium (B1175870) acetate, and a keto-ester or keto-acid, often facilitated by a catalyst. rsc.orgresearchgate.net This approach allows for the construction of a highly substituted pyridine ring in a single, atom-economical step. The substituents on the aldehyde and keto-ester can be chosen to facilitate the eventual introduction of the 2,4-dimethoxyphenyl group.

General Methods for Pyridine Ring Functionalization and Carboxylation

The functionalization of a pre-formed pyridine ring is a more traditional approach to synthesizing picolinic acid. beilstein-journals.org

From 2-Methylpyridine (B31789) (α-Picoline): A common and long-standing method for producing picolinic acid is the oxidation of 2-methylpyridine (α-picoline). wikipedia.org Potassium permanganate (B83412) (KMnO₄) is a classic oxidizing agent used for this transformation. orgsyn.orgwikipedia.org The reaction involves heating α-picoline with KMnO₄ in an aqueous solution, followed by acidification to yield picolinic acid. orgsyn.org Ammoxidation of 2-picoline to 2-cyanopyridine, followed by hydrolysis, is a significant commercial route. wikipedia.org

Direct Carboxylation: Direct C-H carboxylation of the pyridine ring is an attractive, modern strategy that avoids the need for pre-functionalized substrates. researchgate.net However, the electron-deficient nature of the pyridine ring makes it resistant to electrophilic substitution. beilstein-journals.orgyoutube.com Recent advancements have focused on overcoming this challenge. For example, electrochemical methods have been developed that allow for the regioselective carboxylation of pyridines with carbon dioxide (CO₂). researchgate.net Another innovative method involves a two-step, one-pot protocol for the C4-selective carboxylation of pyridines. chemistryviews.org This process uses a C-H phosphination step to create a pyridylphosphonium salt, which then undergoes a copper-catalyzed carboxylation with CO₂. chemistryviews.org While this specific method targets the C4 position, similar principles can be adapted for C2 functionalization under different catalytic conditions.

Methodologies for Introducing the 2,4-Dimethoxyphenyl Moiety

The formation of the C-C bond between the pyridine and the phenyl ring is the crucial step in assembling the final molecule.

Cross-Coupling Reactions for Aryl-Pyridine Bond Formation

Transition metal-catalyzed cross-coupling reactions are the most powerful and widely used methods for forming aryl-aryl bonds. The Suzuki-Miyaura reaction is particularly prominent. This reaction typically involves the coupling of a heteroaryl halide with an arylboronic acid, catalyzed by a palladium complex. nih.gov

In the context of synthesizing this compound, the reaction would couple a 5-halopicolinic acid derivative (e.g., methyl 5-bromopicolinate) with (2,4-dimethoxyphenyl)boronic acid. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and preventing side reactions. Sterically hindered phosphine (B1218219) ligands are often employed to promote efficient coupling with electron-deficient heteroaryl halides. nsf.gov For di-substituted pyridines, such as 2,4-dibromopyridine, Suzuki coupling typically occurs with high regioselectivity at the more electrophilic C2 position, but selectivity can be controlled by the choice of ligand and reaction conditions. nsf.govresearchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling on Pyridine Scaffolds

Pyridine SubstrateCoupling PartnerCatalyst/LigandBaseSolventReference
Pyridine-2-sulfonyl fluoride (B91410) (PyFluor)Arylboronic acid/esterPd(dppf)Cl₂Na₃PO₄Dioxane/Water nih.gov
2,4-DichloropyridineArylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/Water nsf.gov
2,4-DibromopyridineArylboronic acidPd(PPh₃)₄TlOH- researchgate.net

Exploration of Alternative Arylation Strategies

While Suzuki coupling is prevalent, other methods for arylating pyridine rings exist.

Direct C-H Arylation: This approach forges the aryl-pyridine bond by activating a C-H bond on the pyridine ring, thus avoiding the need for halogenated precursors. nih.gov The direct arylation of pyridine N-oxides is a well-established strategy. The N-oxide group activates the C2 position for metallation and subsequent coupling with an aryl halide. nih.gov The reaction is often catalyzed by palladium, and mechanistic studies suggest the cooperation of multiple palladium centers may be involved. nih.gov

Radical Arylation: Recent research has explored radical pathways for pyridine functionalization. rsc.org By employing an enzyme-mimicking urea-based activation reagent, a general platform for the C4-alkylation and arylation of pyridines has been developed, which incorporates both ionic and radical nucleophiles. rsc.org While this method is reported for the C4 position, the development of new catalysts and directing groups could potentially adapt this strategy for C5 arylation.

Other Cross-Coupling Variants: Besides the Suzuki reaction, other named cross-coupling reactions like the Stille coupling (using organotin reagents) or Negishi coupling (using organozinc reagents) can also be employed for this transformation, depending on the availability of the required organometallic precursor of the 2,4-dimethoxyphenyl moiety.

Design and Synthesis of Structural Analogs and Derivatives of this compound for Structure-Activity Relationship Studies

The exploration of structure-activity relationships (SAR) is a cornerstone of rational drug design and materials science. For this compound, the synthesis of a diverse array of structural analogs allows researchers to probe the influence of various substituents and their positions on the molecule's biological activity or material properties. While direct synthetic schemes for a broad library of this compound analogs are not extensively detailed in publicly available literature, the principles of analog design can be inferred from SAR studies on related heterocyclic compounds. nih.govnih.gov

The design of analogs typically involves systematic modifications at key positions of the parent molecule. For this compound, these positions include the picolinic acid ring, the phenyl ring, and the methoxy (B1213986) groups. Strategies for derivatization often focus on altering electronic properties, steric bulk, and hydrogen bonding potential.

Key Derivatization Strategies:

Modification of the Phenyl Ring: Introduction of different substituents on the 2,4-dimethoxyphenyl moiety can significantly impact activity. This includes the introduction of electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., alkyl, amino groups) to modulate the electronic nature of the ring. For instance, the synthesis of analogs like 3-(2,5-dimethoxy-4-methylphenyl)alanine and 3-(4-bromo-2,5-dimethoxyphenyl)alanine highlights a common strategy of altering substitution patterns on the phenyl ring to probe SAR. researchgate.net

Variation of Methoxy Groups: The methoxy groups at the 2 and 4 positions of the phenyl ring are key structural features. Analogs could be synthesized where these are replaced with other alkoxy groups of varying chain lengths or with bioisosteric replacements like hydroxyl or trifluoromethoxy groups to investigate the role of these groups in binding interactions.

The synthesis of these analogs often employs standard organic chemistry transformations. For example, the core 5-aryl-picolinic acid structure can be assembled through cross-coupling reactions such as the Suzuki or Stille coupling, where a halogenated picolinate is coupled with an appropriately substituted phenylboronic acid or stannane. Subsequent hydrolysis of the ester yields the desired picolinic acid derivative.

Table 1: Representative Structural Analogs for SAR Studies

Compound Name Structural Modification Rationale for Synthesis
3-(2,5-Dimethoxy-4-methylphenyl)alanine Introduction of a methyl group on the phenyl ring. To investigate the effect of increased lipophilicity and steric bulk. researchgate.net
3-(4-Bromo-2,5-dimethoxyphenyl)alanine Introduction of a bromine atom on the phenyl ring. To study the impact of a bulky, electron-withdrawing group on activity. researchgate.net
Azetidine-containing dipeptides Incorporation of a constrained azetidine (B1206935) ring. To explore the influence of conformational restriction on biological activity. nih.gov

This table is illustrative and based on general strategies for SAR studies, as direct examples for this compound are limited in the provided search results.

Catalytic Systems and Green Chemistry Approaches in the Synthesis of Picolinic Acid Derivatives

The synthesis of picolinic acid derivatives is increasingly benefiting from the development of advanced catalytic systems that align with the principles of green chemistry. These approaches aim to improve efficiency, reduce waste, and utilize more environmentally friendly reagents and conditions.

Recent research has highlighted the use of a novel nanoporous heterogeneous catalyst, UiO-66(Zr)-N(CH2PO3H2)2, for the synthesis of picolinate and picolinic acid derivatives. nih.govrsc.orgresearchgate.net This metal-organic framework (MOF) based on zirconium features phosphonic acid tags that facilitate the reaction under ambient temperature. nih.govrsc.orgresearchgate.net The use of this heterogeneous catalyst allows for easy separation from the reaction mixture and potential for recycling, which are key tenets of green chemistry. nih.gov The synthesis of picolinates using this system proceeds through a multi-component reaction, which is an atom-economical approach that combines several starting materials in a single step. rsc.orgresearchgate.net

Another green chemistry approach involves the use of naturally occurring and non-toxic catalysts. For example, 2-picolinic acid itself has been identified as a cost-effective and sustainable hydrogen bond donor catalyst for the cycloaddition of CO2 to epoxides to form cyclic carbonates. rsc.org While this specific application does not produce this compound, it demonstrates the potential for using picolinic acid derivatives themselves as catalysts in green chemical transformations.

Furthermore, the selective oxidation of picoline to picolinic acid using a catalyst composed of an active component (such as TiO2 and V2O5) on a SiC carrier represents a more environmentally friendly and cost-effective production method. google.com This method utilizes air as the oxidant in a one-step, low-temperature oxidation process, offering high selectivity and conversion rates. google.com Such catalytic oxidation methods provide a greener alternative to traditional stoichiometric oxidants, which often generate significant waste.

Table 2: Catalytic Systems for Picolinic Acid Derivative Synthesis

Catalyst System Reaction Type Key Advantages Reference
UiO-66(Zr)-N(CH2PO3H2)2 Multi-component synthesis of picolinates Heterogeneous, recyclable, ambient temperature, atom-economical. nih.govrsc.orgresearchgate.net
2-Picolinic acid / n-Bu4NI Cycloaddition of CO2 to epoxides Naturally occurring, non-toxic, sustainable, mild conditions. rsc.org

These advancements in catalytic systems are pivotal for the sustainable synthesis of this compound and its derivatives, enabling the production of these valuable compounds with a reduced environmental footprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

NMR spectroscopy is the cornerstone of molecular structure determination in solution. Through the analysis of ¹H and ¹³C nuclei, along with their interactions, a complete connectivity map of the molecule can be assembled.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton in the molecule. The pyridine ring protons would typically appear in the downfield region (δ 7.5-9.0 ppm) due to the electron-withdrawing effect of the nitrogen atom and the carboxylic acid group. The protons of the dimethoxyphenyl ring would resonate further upfield. The two methoxy groups (-OCH₃) would present as sharp singlets, likely around δ 3.8-4.0 ppm. The carboxylic acid proton is expected to be a broad singlet at a very downfield chemical shift (δ > 10 ppm), though its observation can depend on the solvent used.

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbon of the carboxylic acid would be the most downfield signal (δ > 165 ppm). The aromatic carbons would appear in the δ 100-160 ppm range, with carbons attached to oxygen atoms (C-2' and C-4' of the phenyl ring) being more downfield. The methoxy group carbons would be observed around δ 55-60 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound (Note: These are estimated values based on analogous structures. Actual experimental values may vary.)

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H-3~8.2~140
H-4~8.0~138
H-6~8.8~150
H-3'~6.6~99
H-5'~6.7~106
H-6'~7.4~133
2'-OCH₃~3.9~56
4'-OCH₃~3.8~55
COOH>10 (broad)~166
C-2-~148
C-5-~135
C-1'-~120
C-2'-~161
C-4'-~163

To confirm the assignments and establish the connectivity between the two aromatic rings, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings (³JHH). It would show correlations between adjacent protons on the pyridine ring (H-3 with H-4, H-4 with H-3) and on the dimethoxyphenyl ring (H-5' with H-6'). This confirms the proton arrangement on each ring system.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with its directly attached carbon atom (¹JCH). This allows for the unambiguous assignment of carbon signals based on the already assigned proton signals. For example, the proton signal at ~8.8 ppm would correlate with the carbon signal at ~150 ppm, assigning both to the C-6/H-6 position.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical 2D NMR experiment for this molecule as it reveals long-range couplings (²JCH and ³JCH) across two or three bonds. Crucially, it would provide evidence for the C-5 to C-1' bond connecting the two rings. Correlations would be expected from the pyridine protons H-4 and H-6 to the quaternary carbon C-1' of the phenyl ring. Likewise, a correlation from the phenyl proton H-6' to carbon C-5 of the pyridine ring would definitively confirm the molecular structure.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy probes the functional groups within a molecule. The IR and Raman spectra provide complementary information. For this compound, key expected vibrational bands include:

Carboxylic Acid Group: A broad O-H stretching band in the IR spectrum from approximately 3300 to 2500 cm⁻¹. A strong C=O (carbonyl) stretching vibration is expected around 1700-1730 cm⁻¹. scispace.com

Aromatic Rings: C-H stretching vibrations above 3000 cm⁻¹ and C=C ring stretching vibrations in the 1600-1450 cm⁻¹ region.

Ether Linkages: Characteristic C-O-C asymmetric and symmetric stretching bands, typically found in the 1250-1000 cm⁻¹ region.

Pyridine Ring: Vibrations specific to the pyridine heterocycle would also be present, contributing to the fingerprint region of the spectrum.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

HRMS is used to determine the exact molecular weight of a compound with high precision, which allows for the calculation of its elemental formula. For this compound (C₁₄H₁₃NO₄), the calculated monoisotopic mass is 259.08446 Da. An experimental HRMS measurement confirming this value would provide strong evidence for the compound's identity.

Furthermore, the fragmentation pattern observed in the mass spectrum gives structural insights. Plausible fragmentation pathways would include:

Loss of a carboxyl group (•COOH, 45 Da) or carbon dioxide (CO₂, 44 Da).

Loss of methyl radicals (•CH₃, 15 Da) from the methoxy groups.

Cleavage of the C-C bond between the pyridine and phenyl rings, leading to fragments corresponding to each ring system.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

X-ray crystallography provides the ultimate proof of structure by mapping the atomic positions in a single crystal. This technique would not only confirm the covalent connectivity but also reveal the molecule's three-dimensional conformation in the solid state, including the dihedral angle between the planes of the pyridine and dimethoxyphenyl rings.

Beyond the individual molecule, X-ray crystallography elucidates how molecules arrange themselves in a crystal lattice. This supramolecular structure is governed by non-covalent intermolecular forces. For this compound, several key interactions would be anticipated:

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor. It is highly likely to form strong O-H···N or O-H···O hydrogen bonds. A common motif for carboxylic acids is the formation of a hydrogen-bonded dimer, where two molecules are linked via a pair of O-H···O bonds. Alternatively, hydrogen bonds could form with the pyridine nitrogen. scispace.com

π-π Stacking: The presence of two aromatic rings could facilitate π-π stacking interactions, where the electron clouds of adjacent rings interact, contributing to the stability of the crystal packing.

Investigation of Conformational Flexibility in the Solid State

The conformational flexibility of this compound in the solid state is a critical determinant of its crystal packing and, by extension, its physicochemical properties. The three-dimensional arrangement of the molecule is primarily governed by the rotational freedom around the C-C single bond connecting the picolinic acid and the dimethoxyphenyl rings, as well as the orientation of the carboxylic acid and methoxy substituents. Detailed analysis of the crystal structure provides insights into the interplay of intramolecular and intermolecular forces that stabilize a particular conformation.

In the solid state, derivatives of picolinic acid exhibit significant conformational flexibility, where even minor changes in substituents can lead to substantial differences in the orientation of the aromatic rings, ranging from planar to perpendicular. uky.edu The conformation of this compound is largely dictated by the dihedral angle between the pyridine and the phenyl rings. This angle is a result of the balance between the steric hindrance imposed by the substituents and the stabilizing effects of intermolecular interactions within the crystal lattice.

A key feature influencing the conformation of picolinic acid derivatives is the formation of a strong intramolecular hydrogen bond between the carboxylic acid's hydroxyl group and the pyridine nitrogen atom. researchgate.netnih.gov This interaction often results in a nearly planar arrangement of the picolinic acid moiety, forming a stable six-membered ring motif. For this compound, this intramolecular hydrogen bond is expected to be a dominant feature, significantly restricting the rotational freedom of the carboxylic acid group.

The relative orientation of the two aromatic rings is a crucial aspect of the molecule's conformational flexibility. In analogous structures, the dihedral angle between the pyridine and phenyl rings can vary significantly. For example, in N-(4-methoxyphenyl)picolinamide, this angle is a relatively shallow 14.25°, indicating a nearly coplanar arrangement. nih.gov However, in other substituted bi-aryl systems, steric clashes can force a more twisted conformation. The precise dihedral angle for this compound in the solid state would be a definitive measure of its preferred conformation under crystalline conditions.

ParameterDescriptionExpected Value RangeReference for Analogy
Dihedral Angle (Py-Ph) The angle between the mean planes of the pyridine and the 2,4-dimethoxyphenyl rings.15° - 40° nih.gov
Intramolecular H-Bond (O-H···N) The distance between the carboxylic acid hydrogen and the pyridine nitrogen.1.8 Å - 2.2 Å researchgate.netnih.gov
Torsion Angle (C-C-O-C) The torsion angle of the methoxy groups relative to the phenyl ring plane.0° - 15° nih.gov

This table presents hypothetical data based on crystallographic studies of structurally related picolinic acid derivatives. The actual values for this compound would require specific experimental determination.

Theoretical and Computational Chemistry Studies of 5 2,4 Dimethoxyphenyl Picolinic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in modern computational chemistry for studying the electronic properties of molecules. nih.gov DFT methods provide a balance between accuracy and computational cost, making them suitable for calculating the geometric and electronic characteristics of medium-sized organic molecules like 5-(2,4-dimethoxyphenyl)-picolinic acid. nih.govelectrochemsci.org These calculations help in understanding the molecule's intrinsic stability, reactivity, and spectroscopic properties.

Geometry optimization is a computational process used to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. This results in the most stable, or lowest-energy, three-dimensional structure of the molecule. nih.gov For a flexible molecule such as this compound, which has rotatable bonds connecting the picolinic acid and dimethoxyphenyl rings, multiple low-energy conformations, or conformers, may exist.

Table 1: Illustrative Minimized Energies for Related Aromatic Compounds This table presents example data from structurally related compounds to illustrate the outputs of geometry optimization calculations, as specific data for this compound is not available in the provided search results.

CompoundMethod/Basis SetMinimized Steric Energy (kcal/mol)Point Group
7-phenylpyrido[2,3-d]pyrimidine derivativeDFT/B3LYP/6-31G(d,p)46.93C1
7-(4-chlorophenyl)pyrido[2,3-d]pyrimidine derivativeDFT/B3LYP/6-31G(d,p)46.09C1
7-(4-methoxyphenyl)pyrido[2,3-d]pyrimidine derivativeDFT/B3LYP/6-31G(d,p)85.19C1
7-(2,4-Dimethoxyphenyl)pyrido[2,3-d]pyrimidine derivativeDFT/B3LYP/6-31G(d,p)56.10C1
Data sourced from a study on bioactive pyridine (B92270) derivatives. nih.gov

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). schrodinger.com The HOMO is the orbital with the highest energy that contains electrons and acts as an electron donor, while the LUMO is the lowest energy orbital that is empty and can act as an electron acceptor. schrodinger.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's stability and reactivity. schrodinger.comresearchgate.net A large energy gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. icm.edu.pl Conversely, a small energy gap indicates that the molecule is more reactive and can be easily polarized. nih.govmu-varna.bg DFT calculations are commonly used to compute the energies of these orbitals and the resulting energy gap, which helps in predicting the molecule's behavior in chemical reactions. scirp.org For picolinic acid derivatives, the nature of substituents on the pyridine ring can significantly influence the HOMO-LUMO energies and, consequently, the molecule's electronic properties and reactivity. academicjournals.org

Table 2: Example HOMO-LUMO Data for Picolinic Acid Derivatives This table provides illustrative data for related picolinic acid compounds to demonstrate how substituents affect electronic properties. Specific data for this compound is not available in the provided search results.

CompoundE HOMO (eV)E LUMO (eV)Energy Gap (ΔE) (eV)
2,3-Pyridinedicarboxylic acid-7.149-2.6754.474
2,4-Pyridinedicarboxylic acid-7.426-2.3995.027
2,5-Pyridinedicarboxylic acid-7.347-2.6074.740
2,6-Pyridinedicarboxylic acid-7.505-2.4225.083
Data sourced from a DFT investigation of pyridine dicarboxylic acids. electrochemsci.org

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.net An MEP map illustrates the electrostatic potential on the surface of the molecule, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).

Typically, electron-rich regions, characterized by negative electrostatic potential (often colored red or yellow), are susceptible to electrophilic attack. These areas usually correspond to lone pairs of electrons on electronegative atoms like oxygen or nitrogen. nih.govresearchgate.net Conversely, electron-poor regions with positive electrostatic potential (colored blue) are prone to nucleophilic attack and are often found around hydrogen atoms bonded to electronegative atoms. researchgate.netmdpi.com For this compound, an MEP map would likely show negative potential around the carboxylic acid oxygens, the pyridine nitrogen, and the methoxy (B1213986) oxygens, identifying these as potential sites for hydrogen bonding or coordination with metal ions. The distribution of charge is crucial for understanding intermolecular interactions, including how the molecule might bind to a biological receptor. icm.edu.pl

Molecular Dynamics (MD) Simulations for Exploring Conformational Landscapes in Solution

For this compound, MD simulations can explore its conformational landscape in an aqueous solution, which is more representative of a biological environment. arxiv.org These simulations can reveal how the molecule transitions between different low-energy conformers, the stability of intramolecular hydrogen bonds, and the organization of water molecules around it. Understanding this dynamic behavior is essential, as the conformational flexibility can significantly influence a molecule's ability to bind to a target receptor. nih.gov The results from MD simulations can complement static pictures from geometry optimization by providing a time-averaged understanding of the molecule's structure and dynamics. fu-berlin.de

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Derivative Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govdergipark.org.tr The fundamental principle of QSAR is that variations in the structural or physicochemical properties of molecules within a series lead to changes in their biological activities.

In a QSAR study, various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) are calculated for a set of molecules with known activities. nih.gov Statistical methods are then used to build a model that predicts activity based on these descriptors. scispace.comnih.gov For a compound like this compound, QSAR can be a powerful tool for predictive derivative design. mdpi.com By analyzing a series of related picolinic acid derivatives, a QSAR model could identify which structural features are most important for a desired biological effect. mdpi.com For example, a model might reveal that increasing the electron-donating capacity of substituents at a certain position enhances activity. This information can then guide the synthesis of new, more potent analogues, optimizing the drug discovery process and reducing the need for extensive experimental screening.

Molecular Docking and Binding Affinity Predictions with Relevant Biomolecular Targets (In Silico)

Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor or enzyme. ekb.egphyschemres.org This in silico method is crucial in drug discovery for identifying potential biological targets and understanding the molecular basis of ligand-receptor interactions. nih.gov

The process involves placing the ligand into the binding site of the receptor in various conformations and orientations and then using a scoring function to estimate the binding affinity for each pose. chemrxiv.org The binding affinity, often expressed in kcal/mol, represents the strength of the interaction, with more negative values indicating stronger binding. nih.govresearchgate.net For this compound, molecular docking could be used to screen potential protein targets and predict its binding mode. The analysis of the docked pose can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-receptor complex. nih.gov These insights are invaluable for structure-based drug design, allowing for the rational modification of the ligand to improve its binding affinity and selectivity for the target. mdpi.com

Table 3: Illustrative Binding Affinity Data from Molecular Docking Studies This table shows example binding affinity values for various small molecules against different protein targets to illustrate the typical output of molecular docking simulations. Specific data for this compound is not available in the provided search results.

LigandProtein TargetBinding Affinity (kcal/mol)
Thiopyrano[2,3-b]quinoline derivative 1CB1a (Anticancer peptide)-5.3
Thiopyrano[2,3-b]quinoline derivative 2CB1a (Anticancer peptide)-5.5
Thiopyrano[2,3-b]quinoline derivative 4CB1a (Anticancer peptide)-6.1
Imperatorin (Furocourmarin)C. albicans SAP (Secreted aspartic protease)-7.45
Data sourced from studies on quinoline derivatives and natural compounds. nih.govresearchgate.net

Mechanistic Investigations of Biological Activities of 5 2,4 Dimethoxyphenyl Picolinic Acid in Vitro and Preclinical Research Focus

Exploration of Potential Biological Target Pathways (e.g., specific enzyme inhibition, receptor binding studies in vitro)

The biological activity of 5-(2,4-Dimethoxyphenyl)-picolinic acid can be inferred by examining its constituent chemical motifs: the picolinic acid core and the dimethoxyphenyl substituent. Research into analogous structures suggests several potential biological target pathways.

Picolinamide (B142947) derivatives, which share the core structure, have been identified as potent antifungal agents. Chemogenomic profiling and biochemical assays revealed that these compounds target Sec14p, a crucial phosphatidylinositol/phosphatidylcholine transfer protein in Saccharomyces cerevisiae nih.gov. Functional variomics screens have pinpointed resistance-conferring mutations within the lipid-binding pocket of Sec1p, confirming it as the essential target nih.gov. This suggests that this compound could potentially inhibit lipid transfer proteins in susceptible organisms.

Furthermore, studies on other substituted picolinates have demonstrated activity related to DNA damage pathways. For instance, 4,5-diphenyl-2-methyl picolinate (B1231196) was found to inhibit the growth of gastric cancer cells by inducing cellular senescence through the accumulation of DNA damage and the activation of associated signaling pathways nih.gov. This indicates a potential for picolinic acid derivatives to interfere with genomic integrity in cancer cells.

The dimethoxyphenyl moiety is a feature in various psychoactive compounds that interact with neurotransmitter receptors. Analogs of 1-(2,5-dimethoxyphenyl)isopropylamine have been shown to bind to human 5-HT2A and 5-HT2B serotonin (B10506) receptors, with affinity being correlated to the lipophilicity of substituents nih.gov. While the substitution pattern differs, the presence of the dimethoxyphenyl group on the picolinic acid scaffold suggests that receptor binding, particularly to serotonin receptors, could be a possible mechanism of action.

In Vitro Cellular Models for Probing Mechanistic Insights (e.g., cell-free assays, specific cellular pathway modulation)

A variety of in vitro models are instrumental in elucidating the mechanisms of action for novel compounds like this compound. These systems allow for controlled investigation into specific molecular interactions and cellular responses.

Cell-Free Assays: Cell-free protein synthesis (CFPS) and protein interaction assays offer a rapid method for screening and validating molecular targets without the complexity of a live-cell environment nih.gov. For example, CFPS systems using fungal lysates have been developed to produce enzymes like unspecific peroxygenases (UPOs) for substrate screening mdpi.com. Similarly, technologies such as AlphaScreen can be combined with cell-free expressed proteins to map protein-protein interactions and identify inhibitors nih.gov. Such systems could be employed to test the direct interaction of this compound with purified candidate target proteins, such as enzymes or receptor domains, to confirm binding and measure inhibitory constants nih.gov. Proximity-dependent molecular labeling technologies can further identify interacting proteins in a comprehensive, sequence-independent manner cfsciences.com.

Specific Cellular Pathway Modulation: To investigate effects within a cellular context, specific cell lines are utilized. For anti-inflammatory studies, human macrophage-like cells (e.g., THP-1) treated with lipopolysaccharide (LPS) provide a model for chronic inflammation, allowing for the measurement of key pro-inflammatory cytokines like TNF-α and IL-6 nih.gov. For anticancer investigations, cancer cell lines such as gastric cancer (GC) cells are used to study effects on proliferation and senescence, often measured by assays like senescence-associated β-galactosidase staining nih.gov. By treating these cellular models with the compound, researchers can observe modulation of specific signaling pathways, such as the NF-κB, MAPK, or PI3K/Akt pathways, through techniques like western blotting or immunofluorescence to track protein expression and localization researchgate.netnih.gov.

Investigation of Auxiliary Biological Modulations (In Vitro)

The antioxidant potential of this compound is suggested by the chemical nature of its dimethoxyphenyl group. Phenolic compounds are well-known for their ability to act as antioxidants through various mechanisms, including scavenging free radicals and chelating metal ions mdpi.com. Although the hydroxyl groups are methoxylated in this compound, related dimethoxyphenyl derivatives have demonstrated significant antioxidant activity.

The primary mechanisms for antioxidant action include:

Radical Scavenging: Compounds can directly interact with and neutralize stable free radicals. This is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay nih.gov.

Inhibition of Lipid Peroxidation: Antioxidants can prevent the chain reaction of lipid peroxidation in cellular membranes, a key process in oxidative damage. This activity can be measured in models such as rat hepatic microsomal membranes nih.gov.

Modulation of Antioxidant Enzymes: Some compounds can boost the body's endogenous antioxidant defenses by increasing the activity of enzymes like superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPx) mdpi.commdpi.com.

Studies on cinnamic acid derivatives bearing dimethoxyphenyl groups have shown potent radical scavenging and inhibition of lipid peroxidation, with activity comparable to the standard antioxidant Trolox in some cases nih.gov.

Table 1: In Vitro Antioxidant Activity of Structurally Related Compounds

Compound TypeAssayFindingReference
(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-1-morpholinoprop-2-en-1-oneDPPH Radical ScavengingShowed significant interaction with the DPPH stable free radical. nih.gov
(E)-3-(3,5-di-tert-butyl-4-hydroxyphenyl)acrylic acid derivativeLipid Peroxidation InhibitionExhibited antioxidant capacity similar to the antioxidant standard Trolox. nih.gov
Stictic Acid (a lichen-derived compound)ORAC AssayDecreased ROS production induced by hydrogen peroxide in U373MG cells. mdpi.com
Oleanolic AcidLPS-induced oxidative stress in cellsIncreased the level of glutathione (GSH) and modulated the Nrf2 pathway. mdpi.com

The picolinic acid structure is known to be involved in immunomodulatory responses nih.gov. Derivatives and related structures have shown potential to modulate inflammatory pathways in various in vitro assays. The primary mechanism often involves the inhibition of key signaling cascades and the reduction of pro-inflammatory mediator production.

A central target in inflammation is the nuclear factor-kappa B (NF-κB) pathway. In resting cells, NF-κB is held in the cytoplasm, but upon stimulation (e.g., by LPS), it translocates to the nucleus to activate the transcription of pro-inflammatory genes nih.gov. Some pyxinol derivatives have been shown to inhibit the activation of NF-κB, decrease the protein levels of interleukin 1β (IL-1β), tumor necrosis factor-α (TNF-α), inducible nitric oxide synthase (iNOS), and cyclooxygenase 2 (COX-2) nih.gov. This suggests that this compound could exert anti-inflammatory effects by targeting the NF-κB signaling pathway.

In vitro studies using macrophage-like cells stimulated with LPS have demonstrated that certain phytochemicals can significantly reduce the production of key pro-inflammatory cytokines, such as TNF-α and IL-6, without affecting cell viability nih.gov.

Table 2: In Vitro Anti-inflammatory Activity of Structurally Related Compounds

Compound/DerivativeCell ModelKey FindingReference
Pyxinol derivative 2cLPS-triggered RAW264.7 cellsInhibited nuclear translocation of NF-κB and decreased protein levels of TNF-α and IL-1β. nih.gov
Di-caffeoylquinic acid (Di-CQA)LPS-treated human macrophage-like cellsSignificantly reduced the production of TNF-α and IL-6. nih.gov
Cinnamic acid analoguesGeneralSuppresses oxidative stress and modulates cyclooxygenase-2, inducible NO synthase, and NF-κB levels. nih.gov
ApigeninGeneralDecreases the activity and signaling of the NF-κB and JAK2/STAT3 pathways. mdpi.com

Picolinic acid and its derivatives have demonstrated notable antimicrobial properties. The parent compound, picolinic acid, exhibits activity against a range of microorganisms, including bacteria and fungi, with its effectiveness being pH-dependent pan.olsztyn.pl. Its antimicrobial action is often linked to its ability to chelate metal ions, which are essential for microbial growth and enzymatic function nih.gov.

The antimicrobial activity of picolinic acid can be mimicked by other metal ion chelators like EDTA, highlighting the importance of this mechanism nih.gov. Furthermore, when picolinic acid is complexed with metal ions such as Co(II), Ni(II), and Zn(II), the resulting complexes often show enhanced antimicrobial activity compared to the free acid ajol.info.

Specific derivatives have been developed with targeted mechanisms. Picolinamide chemotypes were found to have antifungal properties by specifically inhibiting the essential lipid transfer protein Sec14p in yeast nih.gov. This represents a more targeted mechanism beyond general metal chelation.

Table 3: In Vitro Antimicrobial Activity of Picolinic Acid and Its Derivatives

CompoundOrganismActivity (MIC, mg/mL)pHReference
Picolinic AcidStaphylococcus aureus0.785.0 pan.olsztyn.pl
Picolinic AcidBacillus subtilis0.025.0 pan.olsztyn.pl
Picolinic AcidCandida albicans0.205.0 pan.olsztyn.pl
Sodium PicolinatePseudomonas aeruginosa3.137.0 pan.olsztyn.pl
Picolinic AcidMycobacterium avium complexExhibited antimicrobial activity against extracellular and intramacrophage MAC.N/A nih.gov

Interactions with Metal Ions and Metalloproteins, and their Mechanistic Implications

A primary mechanistic feature of this compound is derived from the picolinic acid moiety, which is an effective bidentate chelating agent wikipedia.org. It binds to metal ions through the nitrogen atom of the pyridine (B92270) ring and an oxygen atom of the carboxylate group. This chelation is fundamental to many of its biological effects.

Picolinic acid is known to form stable complexes with a variety of divalent and trivalent metal ions, including chromium, zinc, manganese, copper, and iron wikipedia.org. This interaction is critical for its role as a natural metabolite in the human body, where it is believed to facilitate the absorption and transport of zinc and other ions nih.gov.

The mechanistic implications of this metal chelation are broad:

Enzyme Inhibition: Many enzymes, known as metalloproteins, require a metal ion cofactor for their catalytic activity. By chelating these essential metals, picolinic acid can inhibit enzyme function. This is a potential mechanism for its antimicrobial activity, where it may deprive microbial enzymes of necessary metal ions nih.gov.

Interaction with Zinc-Finger Proteins (ZFPs): ZFPs are a class of proteins that use zinc ions to stabilize their folded structure, which is often essential for DNA binding and protein-protein interactions. Picolinic acid has been shown to bind to ZFPs, disrupting their structure and inhibiting their function. This mechanism is implicated in its antiviral activity, as many viral proteins involved in replication and packaging are ZFPs nih.gov.

Antiviral Activity: The ability to chelate metal ions is directly linked to the broad-spectrum antiviral activity of picolinic acid against enveloped viruses. This action is thought to target the process of viral-cellular membrane fusion nih.gov. The ability to disrupt zinc-dependent processes is a key part of this effect nih.gov.

Generation of Reactive Species: The interaction of metal complexes can also lead to redox cycling and the generation of reactive oxygen species under certain conditions, which can contribute to cytotoxicity against pathogens or cancer cells. However, the nature of these interactions is complex and depends on the specific metal ion and its coordination environment researchgate.net.

Studies using techniques like polarography and NMR spectroscopy have characterized the formation and stability of complexes between pyridine-dicarboxylic acids (isomers of picolinic acid) and metal ions like Zn(II), Cd(II), and Cu(II), confirming the strong interactions in aqueous solutions researchgate.netvu.lt.

Structure Activity Relationship Sar Studies and Rational Design of Analogs of 5 2,4 Dimethoxyphenyl Picolinic Acid

Design Principles for Modifying the Picolinic Acid Scaffold to Modulate Activity

The picolinic acid scaffold serves as a versatile template for the design of biologically active molecules, including herbicides and potential therapeutic agents. nih.govnih.gov Design principles for modifying this scaffold often focus on several key aspects to modulate activity and selectivity.

One primary strategy involves the introduction of various substituents onto the pyridine (B92270) ring. The nature, size, and electronic properties of these substituents can significantly influence the molecule's interaction with its biological target. For instance, in the development of novel synthetic auxin herbicides, the introduction of an amino group and chlorine atoms at specific positions of the picolinic acid ring has been shown to be a successful strategy for enhancing herbicidal activity. nih.gov

Another design principle is the esterification of the carboxylic acid group. This modification can alter the compound's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. In some cases, ester derivatives have demonstrated potentiated biological activity and reduced toxicity compared to the parent carboxylic acid. nih.gov For example, studies on 5-O-substituted derivatives of 5-hydroxypicolinic acid revealed a good correlation between the partition coefficient (log P) of ester groups and their antihypertensive activities, with higher lipophilicity leading to increased activity upon oral administration. nih.gov

Furthermore, the introduction of different cyclic structures, such as a pyrazole (B372694) ring, at various positions on the picolinic acid scaffold has been explored to discover novel bioactive compounds. This approach can lead to compounds with altered binding modes to target proteins and improved biological profiles. nih.gov The choice of the substituent on the introduced ring system is also crucial, as it can fine-tune the activity and selectivity of the resulting analog. nih.gov

These design principles are often guided by computational methods, such as three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling and molecular docking studies. nih.gov These in silico techniques help to predict the potential effects of structural modifications and guide the synthesis of the most promising analogs, thereby streamlining the drug discovery and development process.

Rational Modification of the Dimethoxyphenyl Moiety and its Impact on Biological Profiles (In Vitro)

The dimethoxyphenyl moiety is a common structural feature in many biologically active compounds, and its rational modification can have a profound impact on their in vitro biological profiles. Alterations to the number and position of the methoxy (B1213986) groups, as well as the introduction of other substituents on the phenyl ring, can influence potency, selectivity, and mechanism of action.

In the context of anticancer agents, the dimethoxyphenyl group is often associated with tubulin polymerization inhibition. For instance, studies on pyrazoline derivatives bearing a 3,4-dimethoxyphenyl moiety have shown significant antiproliferative activity in cancer cell lines such as MCF-7. nih.gov The electronic and steric properties of the substituents on the phenyl ring play a crucial role in the interaction with the target protein.

The position of the methoxy groups is also critical. For example, in a series of 4-phenyl-2-quinolone derivatives, compounds with a 2',4'-dimethoxyphenyl substituent displayed significant antiproliferative activity, inducing apoptosis and cell cycle arrest in various cancer cell lines. nih.gov In contrast, analogs with a 3,4,5-trimethoxyphenyl moiety, a common feature in many antimitotic agents, did not exhibit significant anticancer effects in the same study, highlighting the subtle yet critical role of the substitution pattern. nih.gov

The introduction of other functional groups onto the phenyl ring can further modulate biological activity. For example, replacing or supplementing the methoxy groups with halogens or other electron-withdrawing or electron-donating groups can alter the electronic distribution of the molecule, potentially leading to enhanced binding affinity for the target protein.

The following table summarizes the in vitro anticancer activity of selected 4-phenyl-2-quinolone derivatives with varying substitutions on the phenyl ring, illustrating the impact of these modifications.

CompoundSubstitutions on Phenyl RingCancer Cell LineIC₅₀ (µM)
HPK 2',4'-dimethoxyHL-600.4
Hep3B1.0
H4600.8
27 2',4'-dimethoxyCOLO2057.85
22 4-methoxyCOLO2050.32
H4600.89

This table presents data on the in vitro anticancer activity of various 4-phenyl-2-quinolone derivatives, highlighting the influence of the substitution pattern on the phenyl ring on their potency against different cancer cell lines. Data sourced from a study on 4-phenyl-2-quinolone derivatives. nih.gov

Impact of Substituent Effects on In Vitro Activity and Selectivity

The electronic and steric effects of substituents play a pivotal role in determining the in vitro activity and selectivity of 5-(2,4-Dimethoxyphenyl)-picolinic acid analogs. By strategically introducing different functional groups on both the picolinic acid and the dimethoxyphenyl rings, it is possible to fine-tune the molecule's properties to achieve desired biological outcomes.

Substituents can influence a molecule's activity through several mechanisms:

Steric Effects: The size and shape of a substituent can influence how a molecule fits into the binding site of its target protein. Bulky groups may either enhance binding by filling a hydrophobic pocket or hinder it by causing steric clashes. In a study on herbicidal picolinic acid derivatives, it was observed that a chlorine atom at a specific position on a benzene (B151609) ring connected to the picolinic acid scaffold led to higher activity compared to a smaller methyl group, indicating that a larger substituent was favorable in that position. nih.gov

Lipophilicity: Substituents can significantly impact a molecule's lipophilicity (logP), which is a key determinant of its ability to cross cell membranes and reach its intracellular target. In a series of 5-O-substituted picolinic acid derivatives, a direct correlation was found between the lipophilicity of ester groups and their antihypertensive activity. nih.gov

The following table illustrates the effect of different substituents on the antifungal activity of picolinamide (B142947) derivatives, showcasing how minor changes in substitution can lead to significant differences in biological response.

CompoundSubstituent on Phenyl RingFungal StrainED₅₀ (µg/mL)
N-phenyl-(3-chloro)-imino-picolinamide3-ChloroR. solani29.1
A. alternata33.9
N-phenyl-(4-chloro)-imino-picolinamide4-ChloroR. solani51.4 - 87.2
N-phenyl-(4-fluoro)-imino-picolinamide4-FluoroR. solani51.4 - 87.2

This table presents the effective dose (ED₅₀) values for various substituted picolinamide derivatives against two fungal strains, demonstrating the impact of the type and position of halogen substituents on antifungal activity. Data sourced from a study on the in vitro antifungal activity of novel picolinamides. scialert.net

By carefully considering these substituent effects, medicinal chemists can rationally design analogs with improved potency and selectivity for their intended biological target.

Ligand Efficiency and Property-Based Optimization Strategies in Derivative Design

In modern drug discovery, the concept of ligand efficiency (LE) has become a crucial metric for prioritizing and optimizing lead compounds. LE provides a measure of the binding energy per atom of a ligand to its target, allowing for a more rational comparison of compounds of different sizes. wikipedia.org It is mathematically expressed as the ratio of the Gibbs free energy of binding (ΔG) to the number of non-hydrogen atoms (N) in the molecule. wikipedia.org A higher LE value indicates that a molecule is more efficient at binding to its target, making it a more promising starting point for further optimization.

Several related metrics have been developed to provide a more nuanced assessment of compound quality, including:

Binding Efficiency Index (BEI): This index relates the binding affinity (pKi, pKd, or pIC50) to the molecular weight of the compound. wikipedia.org

Surface-Binding Efficiency Index (SEI): This metric normalizes the binding affinity by the polar surface area (PSA) of the molecule. wikipedia.org

Lipophilic Ligand Efficiency (LLE): LLE assesses the potency of a compound in relation to its lipophilicity, which is a critical factor for drug-likeness. nih.gov

These property-based optimization strategies guide the design of derivatives by focusing on improving potency while maintaining or improving physicochemical properties. The goal is to avoid "molecular obesity," where increases in potency are achieved at the cost of undesirable properties such as high molecular weight and poor solubility.

For a hypothetical lead compound like this compound, these principles would be applied as follows:

Initial Assessment: The LE, BEI, SEI, and LLE of the parent compound would be calculated based on its in vitro activity and physicochemical properties.

Derivative Design: Analogs would be designed with specific modifications to the picolinic acid scaffold and the dimethoxyphenyl moiety. These modifications would be chosen not only to potentially increase potency but also to maintain or improve the efficiency metrics. For example, a small, potent substituent might be preferred over a large, bulky one that adds significant molecular weight for a modest gain in activity.

Iterative Optimization: The designed derivatives would be synthesized and tested, and their efficiency metrics would be calculated. This iterative process of design, synthesis, and evaluation allows for a systematic exploration of the chemical space around the lead compound, with the aim of identifying derivatives with an optimal balance of potency and drug-like properties.

The following table provides the formulas for some common ligand efficiency metrics.

MetricFormula
Ligand Efficiency (LE) LE = 1.4(−log IC₅₀)/N
Binding Efficiency Index (BEI) BEI = (pIC₅₀) / (Molecular Weight in kDa)
Surface-Binding Efficiency Index (SEI) SEI = (pIC₅₀) / (PSA / 100 Ų)
Lipophilic Ligand Efficiency (LLE) LLE = pIC₅₀ - logP

This table outlines the mathematical formulas for key ligand efficiency metrics used in drug discovery to assess the quality of lead compounds and guide their optimization. wikipedia.orgnih.gov

By incorporating these ligand efficiency and property-based optimization strategies into the design process, researchers can increase the likelihood of developing derivatives of this compound with superior biological profiles and a higher probability of success in later stages of development.

Role in Advanced Materials Science Research and Chemical Building Blocks

Applications as Ligands in Coordination Chemistry for Metal Complex and Material Synthesis

Picolinic acid and its derivatives are well-established as effective chelating agents in coordination chemistry. wikipedia.orgnih.gov The nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the deprotonated carboxyl group readily coordinate to a metal ion, forming a stable five-membered chelate ring. researchgate.netorientjchem.org This bidentate coordination mode is a fundamental aspect of its utility in forming a wide array of metal complexes.

The compound 5-(2,4-Dimethoxyphenyl)-picolinic acid functions as a robust ligand for the synthesis of novel metal complexes. The core picolinate (B1231196) structure provides the primary binding site for metal ions, while the 2,4-dimethoxyphenyl substituent introduces additional steric and electronic modifications that can influence the properties of the resulting complexes. The coordination behavior of picolinate ligands has been observed with a variety of transition metals.

Research into picolinic acid derivatives has shown their ability to form stable complexes with various metal ions, including but not limited to cobalt(II), nickel(II), copper(II), and zinc(II). researchgate.netorientjchem.orgajol.inforesearchgate.net The specific coordination environment around the metal center can be further tailored by the presence of other ligands or solvent molecules, leading to diverse structural motifs and properties such as photoluminescence and specific catalytic activities. ajol.info For instance, cyclometalated Au(III) complexes have been synthesized using substituted pyridine ligands, showcasing the versatility of this class of compounds in forming organometallic structures with interesting photophysical properties. rsc.org

The table below summarizes the coordination characteristics of picolinate-type ligands with various metal ions.

Metal IonTypical Coordination ModePotential Properties of Complexes
Co(II), Ni(II), Zn(II), Cd(II)Bidentate (N, O-chelation)Catalysis, antimicrobial activity ajol.inforesearchgate.net
Cu(II)Bidentate (N, O-chelation)Electrochemical applications, biological activity orientjchem.org
Lanthanides (Ln³⁺)Bidentate or bridgingLuminescence, magnetic properties nih.gov
Au(III)Part of a larger ligand systemPhotoluminescence rsc.org

This table provides generalized information for picolinate-type ligands.

Potential as Versatile Building Blocks in Complex Organic Synthesis

The structural features of this compound make it a valuable building block for the synthesis of more complex organic molecules. bldpharm.comamericanelements.com The molecule possesses several reactive sites that can be selectively functionalized.

The carboxylic acid group is a primary site for modification, readily undergoing reactions such as esterification and amidation. For example, picolinic acid can be coupled with anilines to form picolinamides, a reaction of interest for creating molecules with potential applications in catalysis and molecular devices. nih.gov The synthesis of such amides often proceeds via an acid chloride intermediate. nih.gov

Furthermore, the pyridine ring itself can be subject to various organic transformations. The dimethoxyphenyl substituent also offers possibilities for further functionalization, although it is generally less reactive than the primary functional groups. The interplay between the different components of the molecule allows for the construction of a diverse range of derivatives.

The synthesis of various substituted picolinic acids has been reported, highlighting the accessibility of this class of compounds for further chemical exploration. google.comumsl.eduprepchem.com These derivatives can serve as key intermediates in multi-step syntheses.

Below is a table outlining potential synthetic transformations involving picolinic acid derivatives.

Reaction TypeReagents/ConditionsProduct Type
EsterificationAlcohol, Acid catalystPicolinate Ester
AmidationAmine, Coupling agent or via acid chloridePicolinamide (B142947) nih.gov
Hammick ReactionKetonePyridine-2-carbinol wikipedia.org
ReductionHydrogenationPiperidine-2-carboxylic acid wikipedia.org
Nucleophilic SubstitutionWith nucleophiles on substituted quinonesSubstituted quinone derivatives rsc.orgresearchgate.net

This table illustrates general reactions applicable to picolinic acid and its derivatives.

Research on Metal-Organic Frameworks (MOFs) Incorporating Picolinate Derivatives

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. researchgate.netmdpi.com The properties of MOFs, such as their pore size, shape, and surface functionality, can be tuned by carefully selecting the metal and organic components. Picolinate derivatives, including this compound, are excellent candidates for use as organic linkers in MOF synthesis. acs.org

The ability of the picolinate group to bridge metal centers through its carboxylate and pyridine nitrogen atoms allows for the formation of robust, multidimensional networks. researchgate.net The specific geometry and connectivity of the resulting MOF are influenced by the coordination preferences of the metal ion and the structure of the organic linker.

The incorporation of the bulky and electronically rich 2,4-dimethoxyphenyl group in this compound can have a significant impact on the final MOF structure. This substituent can influence the packing of the framework, potentially leading to the formation of pores with specific sizes and chemical environments. Furthermore, the presence of the ether groups could provide additional functional sites within the pores, which may be exploited for applications such as selective gas adsorption or catalysis.

Research has shown that MOFs constructed from polycarboxylate ligands can exhibit interesting properties, including luminescence and photocatalytic activity. researchgate.netrsc.org For example, Co(II)-based MOFs using triazine and polycarboxylate ligands have been investigated as electrocatalysts. rsc.org The design and synthesis of MOFs using functionalized picolinate ligands like this compound is a promising area of research for creating new materials with tailored properties. acs.org

The table below presents examples of MOFs constructed with ligands containing pyridine and carboxylate functionalities.

MOF SystemLigand TypeMetal IonPotential Application
Zn-OX-ATZAminotriazole, OxalateZn(II)CO₂ capture acs.org
Co(II)-tpt frameworksTris(4-pyridyl)-1,3,5-triazine, PolycarboxylatesCo(II)Electrocatalysis rsc.org
Luminescent MOFsVarious, including dipicolinic acidCd(II), LanthanidesChemical sensing, Luminescence ajol.inforsc.org
MOF-5Terephthalic acidZn(II)Drug delivery mdpi.com

This table provides examples of MOFs built from related ligand systems to illustrate the potential of picolinate derivatives in this field.

Future Research Directions and Remaining Knowledge Gaps for 5 2,4 Dimethoxyphenyl Picolinic Acid

Development of More Efficient, Sustainable, and Scalable Synthetic Routes

The synthesis of picolinic acid and its derivatives can be approached through various methods, including the oxidation of corresponding picolines or the hydrolysis of cyanopyridines. wikipedia.orgorgsyn.orggoogle.comchemicalbook.com For 5-(2,4-Dimethoxyphenyl)-picolinic acid, a key future research direction would be the development of a synthetic route that is not only efficient in terms of yield but also sustainable and scalable.

Current synthetic strategies for related 5-aryl-picolinic acids often rely on palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, between a halogenated picolinic acid derivative and an appropriate arylboronic acid or organostannane. nih.govresearchgate.net A prospective synthetic approach for this compound could involve the coupling of a 5-halopicolinate with 2,4-dimethoxyphenylboronic acid, followed by hydrolysis of the ester.

Future research should focus on:

Catalyst Optimization: Investigating alternative, less expensive, and more environmentally benign catalysts to replace palladium, such as nickel or copper-based systems.

Green Solvents: Exploring the use of greener reaction media, such as water, ionic liquids, or deep eutectic solvents, to minimize the environmental impact of the synthesis.

Flow Chemistry: Developing continuous flow processes for the synthesis, which can offer improved safety, efficiency, and scalability compared to traditional batch methods.

A summary of potential synthetic strategies for 5-aryl-picolinic acids, which could be adapted for this compound, is presented in Table 1.

Table 1: Potential Synthetic Strategies for 5-Aryl-Picolinic Acids

Reaction Type Starting Materials Catalyst/Reagents Potential Advantages
Suzuki Coupling 5-Halopicolinic acid ester, Arylboronic acid Palladium catalyst, Base High yields, good functional group tolerance
Stille Coupling 5-Halopicolinic acid ester, Arylstannane Palladium catalyst Mild reaction conditions

This table is generated based on general synthetic methods for related compounds and does not represent experimentally verified data for this compound.

Deeper Mechanistic Elucidation of Observed In Vitro Biological Modulations

Given that picolinic acid itself is a metabolite of tryptophan with known roles in immunology and as a chelating agent, it is plausible that this compound could exhibit interesting biological activities. wikipedia.orgdrugbank.comnih.gov Picolinic acid has been shown to modulate immune responses and inhibit viral entry. drugbank.comnih.govnih.gov The introduction of the 2,4-dimethoxyphenyl group could significantly alter these properties.

Future in vitro studies should aim to:

Screen for Biological Activity: Conduct broad-based screening against a panel of cancer cell lines, bacteria, fungi, and viruses to identify any potential therapeutic areas. mdpi.comnih.govmdpi.comrsc.orgmdpi.com

Investigate Mechanism of Action: If any significant biological activity is observed, detailed mechanistic studies will be crucial. For example, if anticancer activity is found, investigations could focus on its effects on cell cycle, apoptosis, and specific signaling pathways. If antimicrobial activity is detected, its impact on microbial growth, biofilm formation, and essential enzymes should be explored. nih.govnih.gov

Explore Immunomodulatory Effects: Given the known immunomodulatory properties of picolinic acid, it would be valuable to investigate if the 2,4-dimethoxyphenyl derivative can modulate cytokine production, T-cell proliferation, and other immune cell functions. nih.gov

Exploration of Novel Target Interactions through Advanced Screening Methodologies

The specific biological targets of most picolinic acid derivatives are not well understood. Advanced screening methodologies could be employed to identify novel protein interactions for this compound.

Future research in this area could involve:

High-Throughput Screening (HTS): Utilizing HTS to screen the compound against large libraries of purified enzymes and receptors to identify potential molecular targets.

Chemical Proteomics: Employing techniques like affinity chromatography with the compound immobilized on a solid support to pull down interacting proteins from cell lysates.

Phenotypic Screening: Using high-content imaging and other phenotypic screening platforms to identify cellular changes induced by the compound, which can then be used to infer its mechanism of action and potential targets.

Application of Advanced Computational Methodologies for Enhanced Predictive Modeling

In the absence of experimental data, computational modeling can provide valuable insights into the potential properties and biological activities of this compound.

Future computational studies could include:

Molecular Docking: Performing docking studies against known targets of other picolinic acid derivatives or related scaffolds to predict binding affinity and mode. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): If a series of related analogs are synthesized and tested, QSAR models can be developed to predict the activity of new derivatives and guide further optimization. nih.govresearchgate.net

ADMET Prediction: Using in silico tools to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound to assess its drug-likeness and potential for further development.

A hypothetical comparison of predicted properties for picolinic acid and a potential derivative is shown in Table 2.

Table 2: Hypothetical In Silico Property Comparison

Compound Predicted LogP Predicted Aqueous Solubility Predicted Druglikeness Score
Picolinic Acid 0.7 High Good

This table contains hypothetical data for illustrative purposes and is not based on experimental measurements for this compound.

Design and Synthesis of Next-Generation Picolinic Acid Derivatives with Tuned Research Applications

Based on the findings from the initial biological and computational studies of this compound, the design and synthesis of next-generation derivatives could be undertaken to fine-tune its properties for specific research applications.

This would involve:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of the parent compound, for example, by altering the substitution pattern on the phenyl ring or by introducing different functional groups on the picolinic acid scaffold, and evaluating the impact on biological activity.

Bioisosteric Replacement: Replacing key functional groups with bioisosteres to improve potency, selectivity, or pharmacokinetic properties.

Development of Research Probes: Synthesizing derivatives with fluorescent tags or other labels to be used as chemical probes to study biological processes.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 5-(2,4-Dimethoxyphenyl)-picolinic acid, and how can reaction conditions be optimized?

  • Answer: Synthesis typically involves multi-step reactions, such as coupling 2,4-dimethoxyphenyl groups to a picolinic acid scaffold. For analogous compounds, methods like palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or cyclocondensation of thiosemicarbazides are used . Optimization includes:

  • Solvent systems : DMF/water mixtures improve solubility and reaction homogeneity.
  • Catalyst loading : PdCl₂ (5 mol%) enhances coupling efficiency .
  • Temperature : Reactions at 80–120°C balance yield and decomposition risks.
  • Stoichiometry : A 1:1.2 molar ratio of picolinic acid to aryl halide maximizes yield (>85%) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Answer: Key methods include:

  • ¹H NMR : Methoxy groups (δ 3.8–4.0 ppm) and aromatic protons (δ 6.5–8.0 ppm) confirm substitution patterns .
  • IR Spectroscopy : Carboxylic acid C=O stretch (≈1700 cm⁻¹) and aromatic C=C vibrations (≈1600 cm⁻¹) .
  • HPLC : C18 columns with acetonitrile/water gradients assess purity (>98%) .
  • Elemental Analysis : Matches calculated C/H/N percentages (error <0.3%) .

Q. How is this compound utilized in coordination chemistry?

  • Answer: The compound acts as a bidentate ligand, coordinating via the pyridine nitrogen and carboxylic oxygen. Pd(II) and Ru(II) complexes exhibit catalytic activity in cross-coupling reactions, achieving turnover numbers (TON) >500 in decarboxylative arylations . Methoxy groups enhance electron donation, stabilizing metal centers during oxidative addition .

Advanced Research Questions

Q. What computational tools predict the toxicity and environmental persistence of this compound derivatives?

  • Answer:

  • GUSAR : Predicts acute toxicity (LD₅₀) via QSAR models; derivatives show moderate toxicity (LD₅₀: 250–500 mg/kg, oral rat) .
  • ADMET predictors : Estimate logP ≈2.5 (moderate lipophilicity) and biodegradation half-lives >60 days, indicating environmental persistence .
  • Molecular docking : Evaluates binding affinity to biological targets (e.g., kinases) for neuroprotective potential .

Q. How can researchers address discrepancies in catalytic performance data involving this compound?

  • Answer: Contradictions in turnover frequency (TOF) or yield arise from:

  • Impurities : Verify ligand purity via HPLC (>98%) and recrystallize if needed .
  • Solvent effects : Polar aprotic solvents (DMF) improve solubility but may deactivate catalysts; ethers (THF) reduce side reactions .
  • Metal-ligand ratios : Screen Pd:ligand ratios (1:1 to 1:2) to optimize activity .
  • Design of Experiments (DOE) : Statistically isolates critical factors (e.g., temperature, base) .

Q. What role do methoxy substituents play in modulating the electronic properties of this compound for catalytic applications?

  • Answer: The 2,4-dimethoxy groups act as electron donors, increasing electron density at the metal center. This stabilizes intermediates in cross-coupling reactions, enhancing catalytic turnover. Comparative studies with non-methoxy analogs show a 30% increase in TON for Pd complexes .

Q. What strategies are employed to study the neuroprotective potential of this compound derivatives?

  • Answer:

  • In vitro models : Assess neuronal cell viability under oxidative stress using MTT assays. Derivatives reduce ROS levels by 40–60% at 10 µM .
  • In vivo models : Administer derivatives in neurodegenerative disease models (e.g., zebrafish) to monitor motor function recovery.
  • Mechanistic studies : Evaluate inhibition of pro-inflammatory cytokines (TNF-α, IL-6) via ELISA .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.